C-3 Epimer Identity: The Defining Structural Differentiator from Ganoderic Acid T for Assay Reproducibility
Ganorbiformin B is definitively characterized as the C-3 epimer of ganoderic acid T, a stereochemical relationship that underpins its bioactivity and differentiates it from the parent compound [1]. The original isolation study utilized extensive NMR spectroscopic and mass spectrometric data to assign the absolute configuration at C-3, confirming that Ganorbiformin B possesses the opposite orientation of the C-3 hydroxyl group compared to ganoderic acid T [1]. This contrasts with procurement from sources that may supply an undefined mixture of epimers.
| Evidence Dimension | Stereochemical configuration at C-3 |
|---|---|
| Target Compound Data | C-3 epimer (opposite configuration to ganoderic acid T, fully assigned) |
| Comparator Or Baseline | Ganoderic acid T (C-3 configuration as originally isolated) |
| Quantified Difference | Exact stereochemical inversion at a single chiral center; structurally distinct chemical entity |
| Conditions | Structural elucidation by 1D and 2D NMR spectroscopy and mass spectrometry in the original isolation paper [1]. |
Why This Matters
Procurement of the correct, chirally pure epimer is non-negotiable for internal consistency in SAR studies focusing on antimycobacterial lanostanoids.
- [1] Isaka, M., Chinthanom, P., Kongthong, S., Srichomthong, K., & Choeyklin, R. (2013). Lanostane triterpenes from cultures of the Basidiomycete Ganoderma orbiforme BCC 22324. Phytochemistry, 87, 133–139. View Source
